molecular formula C18H25NO7 B4077111 methyl 2-[2-(1-azepanyl)ethoxy]benzoate oxalate

methyl 2-[2-(1-azepanyl)ethoxy]benzoate oxalate

Cat. No.: B4077111
M. Wt: 367.4 g/mol
InChI Key: MNVPFQGLGIDIPS-UHFFFAOYSA-N
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Description

Methyl 2-[2-(1-azepanyl)ethoxy]benzoate oxalate is an organic compound with a complex structure that includes an azepane ring, an ethoxy group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-(1-azepanyl)ethoxy]benzoate oxalate typically involves multiple steps. One common method starts with the preparation of 2-[2-(1-azepanyl)ethoxy]benzoic acid, which is then esterified to form the methyl ester. The final step involves the formation of the oxalate salt. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as sulfuric acid to facilitate the esterification process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(1-azepanyl)ethoxy]benzoate oxalate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce primary amines.

Scientific Research Applications

Methyl 2-[2-(1-azepanyl)ethoxy]benzoate oxalate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for methyl 2-[2-(1-azepanyl)ethoxy]benzoate oxalate involves its interaction with molecular targets such as enzymes and receptors. The azepane ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[2-(1-azepanyl)ethoxy]benzoate oxalate
  • 2-[2-(1-azepanyl)ethoxy]benzoic acid methyl ester

Uniqueness

Methyl 2-[2-(1-azepanyl)ethoxy]benzoate oxalate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it suitable for specialized applications .

Properties

IUPAC Name

methyl 2-[2-(azepan-1-yl)ethoxy]benzoate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3.C2H2O4/c1-19-16(18)14-8-4-5-9-15(14)20-13-12-17-10-6-2-3-7-11-17;3-1(4)2(5)6/h4-5,8-9H,2-3,6-7,10-13H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVPFQGLGIDIPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OCCN2CCCCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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